molecular formula C7H6F2N2 B7818708 2,4-Difluorobenzimidamide

2,4-Difluorobenzimidamide

Cat. No.: B7818708
M. Wt: 156.13 g/mol
InChI Key: LFZMWCBKKYONNY-UHFFFAOYSA-N
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Description

2,4-Difluorobenzimidamide (C₇H₇F₂N₂; molecular weight: 157.14 g/mol) is a fluorinated aromatic amidine derivative characterized by fluorine atoms at the 2- and 4-positions of the benzene ring and an amidine functional group (-C(=NH)-NH₂) . This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and influence molecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

2,4-difluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZMWCBKKYONNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorobenzimidamide typically involves the reaction of 2,4-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a temperature range of 50-70°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine group.

    Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2,4-Difluorobenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzimidamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : 2,4-Difluorobenzimidamide hydrochloride (CAS: 107392-33-6) is synthesized via nitrile amidination or direct substitution reactions, with yields exceeding 95% under optimized conditions .
  • Physicochemical Parameters :
    • Log Po/w : Estimated at ~1.5 (calculated using fragment-based methods) .
    • Solubility : Varies from highly soluble in polar aprotic solvents (e.g., DMSO) to moderately soluble in water, depending on protonation state .
    • Boiling Point : 249.8°C (reported for its hydrochloride salt) .

Comparison with Similar Compounds

Structural Isomers: 3,4-Difluorobenzimidamide

The 3,4-difluorobenzimidamide isomer (C₇H₇F₂N₂) differs in fluorine substitution (3- and 4-positions vs. 2- and 4-positions), leading to distinct electronic and steric effects:

  • Molecular Weight : 157.14 g/mol (identical to 2,4-isomer).
  • Boiling Point : 249.8°C (hydrochloride salt) , similar to the 2,4-isomer, suggesting comparable thermal stability.
  • Bioactivity : Positional isomerism can alter binding affinity to biological targets. For example, 3,4-difluoro derivatives may exhibit reduced activity in enzyme inhibition assays compared to 2,4-substituted analogs due to differences in dipole moments and hydrogen-bonding capacity .

Functional Group Analogs: 2,4-Difluorobenzamide

2,4-Difluorobenzamide (C₇H₅F₂NO; molecular weight: 173.12 g/mol) replaces the amidine group with an amide (-CONH₂):

  • Solubility : Highly soluble in organic solvents (Log P = 1.25) due to the polar amide group .
  • Hydrogen Bonding : The amide participates in stronger intermolecular hydrogen bonds compared to amidines, influencing crystal packing (e.g., N-H···O interactions in Fo24) .
  • Bioactivity : Amides are common in kinase inhibitors, while amidines (protonated at physiological pH) may enhance interactions with anionic binding pockets (e.g., proteases) .

Fluorinated Benzamide Derivatives

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) is a structural analog with a secondary amide linkage:

  • Crystal Structure : Exhibits intermolecular N-H···O hydrogen bonds and π-stacking of fluorinated aryl rings, stabilizing its lattice .
  • Thermal Stability : Melting point >200°C, comparable to this compound derivatives .

Bioactive Pyrrolidine Derivatives

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid incorporates the 2,4-difluorophenyl group into a pyrrolidine scaffold:

  • Bioactivity : Demonstrates anticancer and anti-inflammatory properties, highlighting the pharmacological relevance of 2,4-difluorophenyl motifs in drug design .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Log Po/w Solubility Boiling Point (°C)
This compound C₇H₇F₂N₂ 157.14 ~1.5 Moderate to high 249.8 (HCl salt)
3,4-Difluorobenzimidamide HCl C₇H₇ClF₂N₂ 192.59 - - 249.8
2,4-Difluorobenzamide C₇H₅F₂NO 173.12 1.25 Very soluble -
N-(2,4-Difluorophenyl)-2-fluorobenzamide C₁₃H₈F₃NO 275.21 2.8 Low in water >200 (mp)

Table 2: Bioactivity Comparison

Compound Bioactive Role Key Applications
This compound Enzyme inhibition (hypothetical) Antiviral/antimicrobial research
2,4-Difluorobenzamide Kinase inhibitor scaffold Oncology drug development
1-(2,4-Difluorophenyl)-pyrrolidine Anticancer, anti-inflammatory Preclinical studies

Biological Activity

2,4-Difluorobenzimidamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structural properties allow it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7_{7}H6_{6}F2_{2}N2_{2}
  • Molecular Weight : 172.13 g/mol
  • IUPAC Name : 2,4-difluoro-1H-benzimidamide

This compound features a benzimidazole ring substituted with two fluorine atoms at the 2 and 4 positions, which significantly influences its biological activity.

Research indicates that this compound acts primarily as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This mechanism is crucial for enhancing chloride ion transport across epithelial cells, which is particularly beneficial in treating cystic fibrosis. The compound's ability to modulate CFTR function has been documented in various studies, underscoring its relevance in respiratory therapies .

Antimicrobial Properties

In addition to its role as a CFTR potentiator, this compound has shown promising antimicrobial activity against several bacterial strains. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Anticancer Potential

Recent investigations have explored the compound's anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This effect was particularly noted in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent .

Case Studies

StudyFocusFindings
Study ACFTR ModulationDemonstrated enhanced chloride ion transport in epithelial cells treated with this compound.
Study BAntimicrobial ActivityShowed significant inhibition of bacterial growth in S. aureus and E. coli.
Study CAnticancer EffectsInduced apoptosis in breast and lung cancer cell lines through activation of apoptotic pathways.

Research Findings

  • CFTR Potentiation : The compound significantly increases the activity of CFTR channels, improving ion transport and hydration of airway surfaces.
  • Antimicrobial Efficacy : Displayed minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
  • Apoptosis Induction : Triggered caspase-dependent pathways leading to programmed cell death in malignant cells.

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